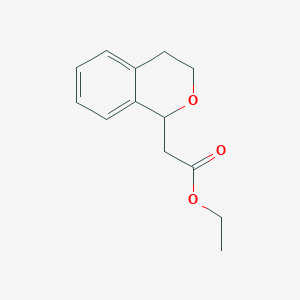
乙酸2-(异色满-1-基)乙酯
概述
描述
Ethyl 2-(isochroman-1-yl)acetate is a chemical compound with the molecular formula C13H16O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of isochroman derivatives has been explored in several studies . The oxa-Pictet–Spengler reaction is one of the most straightforward and modular ways to construct the isochroman motif . This reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . Another method involves the use of [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(isochroman-1-yl)acetate consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 220.26 g/mol .
科学研究应用
海洋真菌衍生化合物
对海洋真菌青霉属的研究导致了与乙酸2-(异色满-1-基)乙酯相关的化合物的新发现。这项探索有助于了解海洋真菌化学和潜在的药物应用(Wu 等人,2010)。
合成和转化研究
对相关化合物合成的研究,如乙酸2-(N-甲酰甲酸-1,4,5,6-四氢吡啶-2-基)乙酯,突出了化学合成和药物化学中潜在应用的复杂性(Karamé 等人,2011)。
化学结构和结合相互作用
乙酸2-(2-乙酰氨基噻唑-4-基)乙酯的化学结构和 DNA 结合相互作用已被研究,表明在药物研究和药物设计中具有潜在应用(Iqbal 等人,2019)。
质谱分析
对相关化合物(如乙酸乙酯)质谱的研究提供了对这些分子在特定条件下的行为的见解,这在分析化学中很有用(Liu 等人,2009)。
分子内反应
通过分子内反应形成乙酸2-(1-苯基哌啶-2-基)乙酯等化合物揭示了化学键合的动态,并在有机合成中具有重要意义(Ramos 等人,2011)。
金刚烷衍生物研究
对金刚烷衍生物的研究,包括乙酸2-[(Z)-1-(金刚烷-1-基)-3-(苯基)异硫脲基]乙酯,展示了结构分析的范围和在药物开发中的潜力(Al-Wahaibi 等人,2018)。
衍生物的抗菌活性
对新衍生物(如乙酸2-(1H-吡唑-1-基)乙酯)的合成及其抗菌特性的研究表明在开发新型抗菌剂中的应用(Asif 等人,2021)。
与亲核试剂的反应性
研究异色满衍生物与各种亲核试剂的反应性,扩展了我们对化学反应性和潜在合成应用的理解(Yamato 等人,1980)。
缓蚀研究
研究喹喔啉(包括乙酸2-(4-(2-乙氧基-2-氧代乙基)-2-对甲苯喹喔啉-1(4 H )-基)乙酯)作为缓蚀剂的功效,展示了在工业化学中的应用(Zarrouk 等人,2014)。
潜在的药物先导物
发现非肽激动剂,如 3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮,表明这些化合物在药物发现和药理学中的相关性(Croston 等人,2002)。
安全和危害
Ethyl 2-(isochroman-1-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
未来方向
Esters and their derivatives, including Ethyl 2-(isochroman-1-yl)acetate, are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Recent progress in photocatalytic synthesis of ester derivatives and reaction mechanisms has been highlighted in several studies .
属性
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-12-11-6-4-3-5-10(11)7-8-16-12/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCSEPMUDFZOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(isochroman-1-yl)acetate | |
CAS RN |
170856-55-0 | |
| Record name | ethyl 3,4-dihydro-1H-2-benzopyran-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

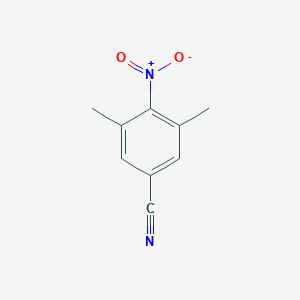
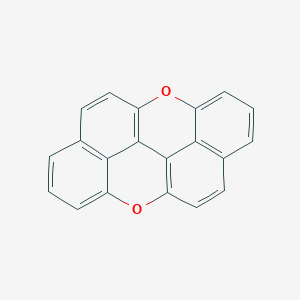
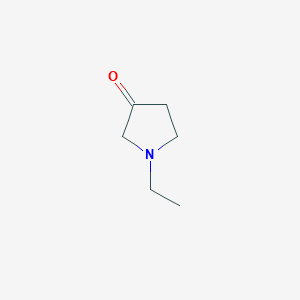
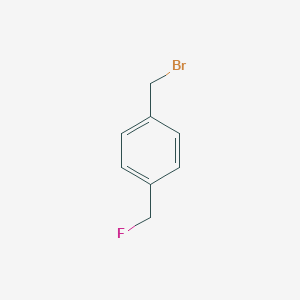
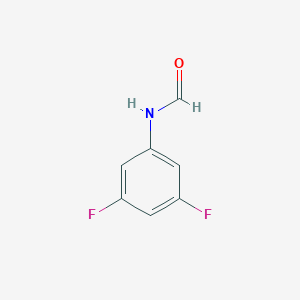
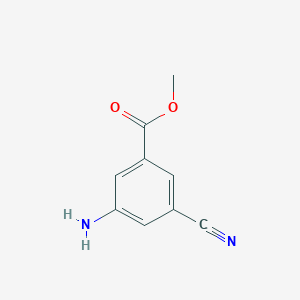
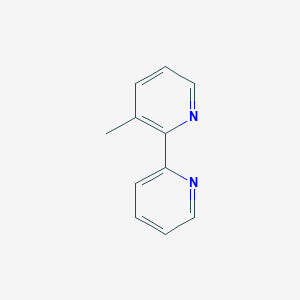
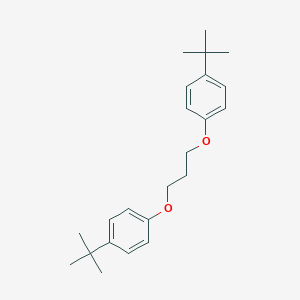
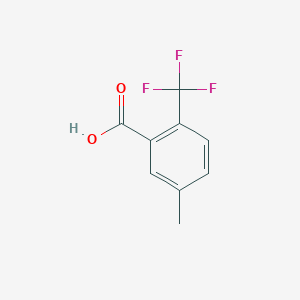
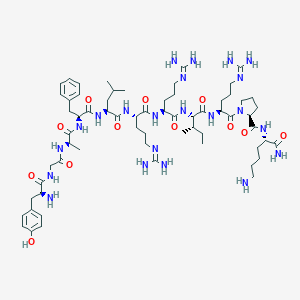
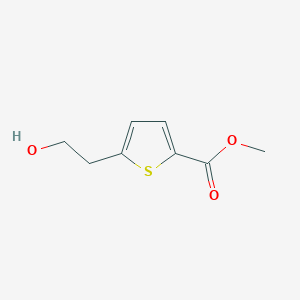
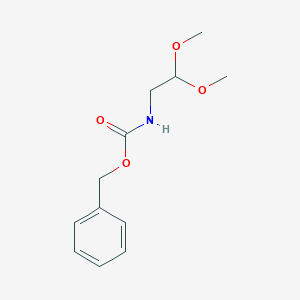
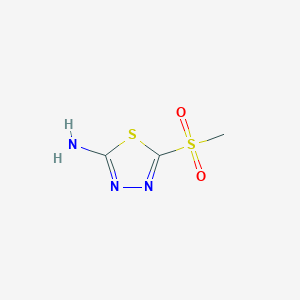
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)